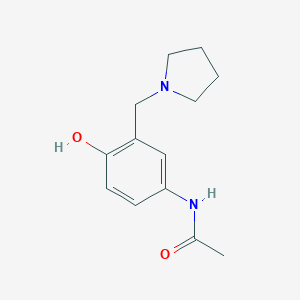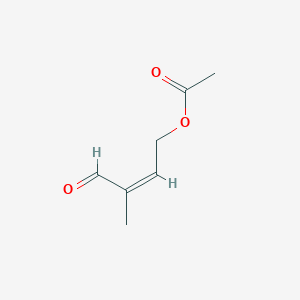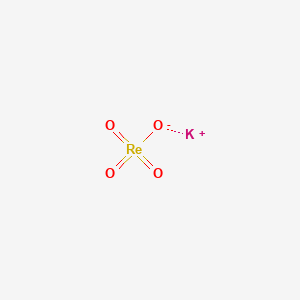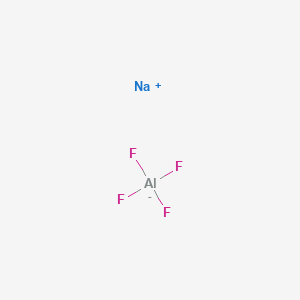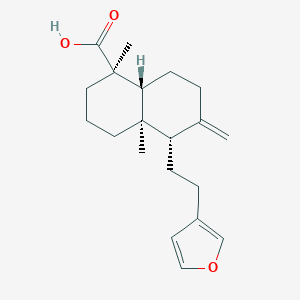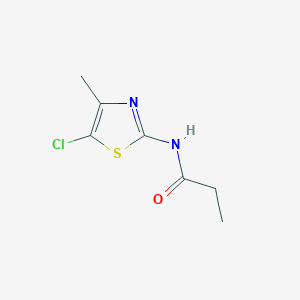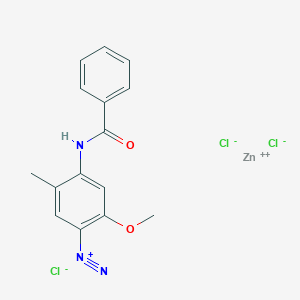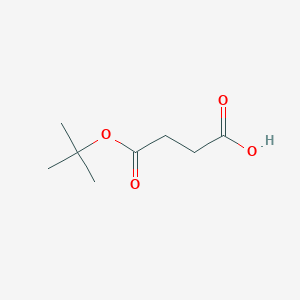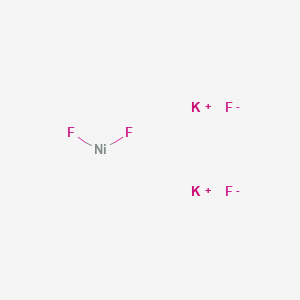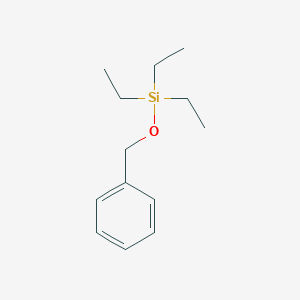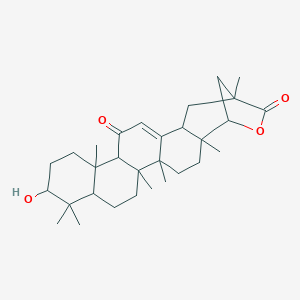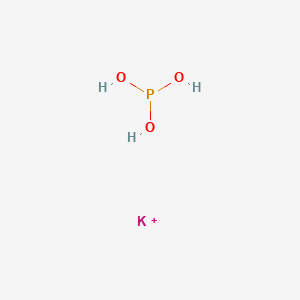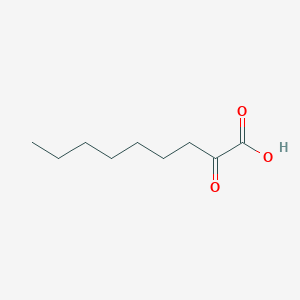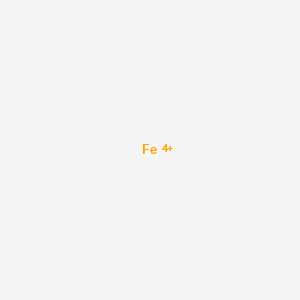
Iron(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(IV) is a highly reactive and unstable species that has been the subject of intense scientific research in recent years. This species is of particular interest due to its potential applications in catalysis, biochemistry, and materials science. In
Mecanismo De Acción
The mechanism of action of Iron(IV) is complex and depends on the specific system in which it is involved. In catalysis, Iron(IV) acts as an oxidant by abstracting hydrogen atoms from organic substrates. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450, where it is responsible for the oxidative cleavage of C-H bonds. In materials science, Iron(IV) is used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
Efectos Bioquímicos Y Fisiológicos
Iron(IV) has been shown to have a variety of biochemical and physiological effects. In biochemistry, Iron(IV) is involved in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In physiology, Iron(IV) has been implicated in the oxidative stress response, where it is involved in the generation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iron(IV) has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a powerful oxidant. Another advantage is its potential applications in catalysis, biochemistry, and materials science. One limitation is its instability, which makes it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Iron(IV). One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the exploration of new applications in catalysis, biochemistry, and materials science. A third direction is the investigation of the biochemical and physiological effects of Iron(IV) in vivo. Finally, the development of new tools and techniques for studying Iron(IV) in complex systems will be essential for advancing our understanding of this important species.
Conclusion
In conclusion, Iron(IV) is a highly reactive and unstable species that has potential applications in catalysis, biochemistry, and materials science. Despite its challenges, Iron(IV) has been the subject of intense scientific research in recent years, and there are exciting opportunities for future research in this field.
Métodos De Síntesis
The synthesis of Iron(IV) is a challenging task due to its high reactivity and instability. One of the most common methods for synthesizing Iron(IV) is through the oxidation of Iron(II) or Iron(III) with strong oxidants such as hydrogen peroxide or persulfate. Another method involves the use of Iron(III) complexes with ligands that have high redox potentials, such as porphyrins or corroles. These complexes can be oxidized to form Iron(IV) species.
Aplicaciones Científicas De Investigación
Iron(IV) has been extensively studied for its potential applications in catalysis, biochemistry, and materials science. In catalysis, Iron(IV) has been shown to be an efficient oxidant for a variety of organic substrates. In biochemistry, Iron(IV) has been implicated in the catalytic cycle of heme-containing enzymes such as cytochrome P450. In materials science, Iron(IV) has been used as a precursor for the synthesis of novel materials such as Iron(IV) oxide nanoparticles.
Propiedades
Número CAS |
14127-53-8 |
|---|---|
Nombre del producto |
Iron(IV) |
Fórmula molecular |
Fe+4 |
Peso molecular |
55.84 g/mol |
Nombre IUPAC |
iron(4+) |
InChI |
InChI=1S/Fe/q+4 |
Clave InChI |
SGGMZBKLQLBBLK-UHFFFAOYSA-N |
SMILES |
[Fe+4] |
SMILES canónico |
[Fe+4] |
Otros números CAS |
14127-53-8 |
Sinónimos |
Fe(4+) ferryl ion ferryl iron iron (4+) ion iron(IV) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



